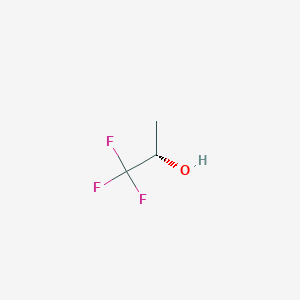
Morphinan-17-carboxaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Morphinan-17-carboxaldehyde is a chemical compound belonging to the morphinan class, which is structurally related to morphine and other opioids The morphinan skeleton consists of a fused polycyclic structure that includes a piperidine ring and an aromatic ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of morphinan-17-carboxaldehyde typically involves the modification of the morphinan skeleton. One common method includes the anodic aryl-aryl coupling, which is an electrochemical approach to form the morphinan framework . This method involves the oxidation of intermediates such as laudanosine on a platinum electrode under potentiostatic conditions, leading to the formation of the desired morphinan structure.
Industrial Production Methods: Industrial production of morphinan derivatives often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods for this compound are not widely documented, but they likely follow similar principles to those used in laboratory synthesis, with additional steps for purification and quality control.
化学反応の分析
Types of Reactions: Morphinan-17-carboxaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
科学的研究の応用
Morphinan-17-carboxaldehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex morphinan derivatives.
Biology: Studied for its interactions with opioid receptors and its potential effects on biological systems.
Medicine: Investigated for its potential as an analgesic or as a precursor to other therapeutic agents.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
作用機序
The mechanism of action of morphinan-17-carboxaldehyde involves its interaction with opioid receptors, particularly the μ-opioid receptor . This interaction leads to the activation of G protein-coupled signaling pathways, resulting in analgesic effects. The compound may also interact with other molecular targets, contributing to its overall pharmacological profile.
類似化合物との比較
Morphine: A natural alkaloid with potent analgesic properties.
Codeine: A less potent opioid used for mild to moderate pain relief.
Thebaine: A precursor to several semi-synthetic opioids but not used therapeutically due to its toxicity.
Uniqueness: Morphinan-17-carboxaldehyde is unique due to its specific structural modifications, which may confer distinct pharmacological properties compared to other morphinan derivatives. Its potential for further chemical modification makes it a valuable compound for research and development in medicinal chemistry.
特性
CAS番号 |
56774-77-7 |
|---|---|
分子式 |
C₁₇H₂₁NO |
分子量 |
255.35 |
同義語 |
N-Formyl Morphinan; N-Demethyl N-Formyl Demethoxyl Levomethorphan |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(7-Chloro-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B1144487.png)

